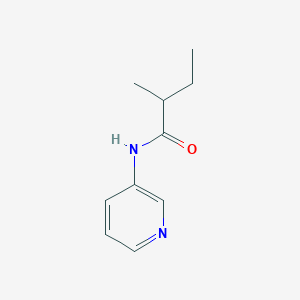
2-methyl-N-(pyridin-3-yl)butanamide
Overview
Description
2-Methyl-N-(pyridin-3-yl)butanamide, also known as 3-pyridylmethylbutanamide, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 177.22 g/mol and a melting point of 128-130°C. It is soluble in water, methanol, and ethanol, making it a useful compound for many different types of experiments.
Scientific Research Applications
2-Methyl-N-(pyridin-3-yl)butanamide has been used in a variety of scientific research applications. It has been used to study the effects of chemical compounds on the body, as well as to investigate the effects of drugs on the brain. It has also been used in the study of enzyme inhibition and the study of drug metabolism. Additionally, it has been used to study the effects of various drugs on the cardiovascular system.
Mechanism of Action
2-Methyl-N-(pyridin-3-yl)butanamide acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, the compound increases the amount of acetylcholine in the brain, which can lead to a variety of effects.
Biochemical and Physiological Effects
The effects of 2-Methyl-N-(pyridin-3-yl)butanamide on the body depend on the dose and duration of exposure. At low doses, the compound can cause increased alertness, improved memory, and increased concentration. At higher doses, it can cause increased heart rate and blood pressure, as well as increased respiration. It can also cause muscle twitching and tremors, as well as nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-N-(pyridin-3-yl)butanamide in laboratory experiments include its high solubility in water, methanol, and ethanol, as well as its low toxicity. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in lab experiments is its high volatility, which can make it difficult to store and handle.
Future Directions
Future research on 2-Methyl-N-(pyridin-3-yl)butanamide could focus on its potential therapeutic applications. For example, further studies could investigate its potential use as a treatment for Alzheimer’s disease, depression, anxiety, and other neurological disorders. Additionally, further studies could investigate its potential use as an anti-inflammatory agent. Other potential areas of research include the compound’s potential use in cancer treatment and its potential use as an insecticide.
Synthesis Methods
2-Methyl-N-(pyridin-3-yl)butanamide is synthesized via a condensation reaction between 3-pyridinecarboxaldehyde and butanamide. This reaction is catalyzed by a base, such as sodium hydroxide, and requires anhydrous conditions. The reaction is typically carried out in a polar solvent, such as dimethylformamide, to ensure the best yields.
properties
IUPAC Name |
2-methyl-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-8(2)10(13)12-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOTFVMXALQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301815 | |
| Record name | 2-Methyl-N-3-pyridinylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-3-pyridinylbutanamide | |
CAS RN |
119520-53-5 | |
| Record name | 2-Methyl-N-3-pyridinylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119520-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-3-pyridinylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
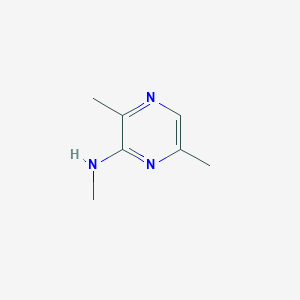
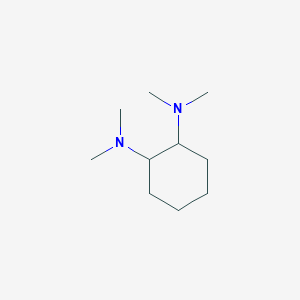


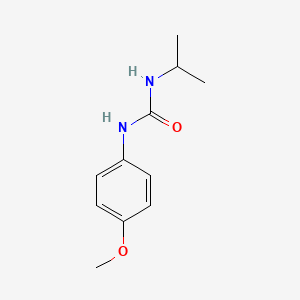


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
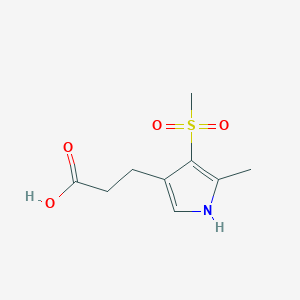

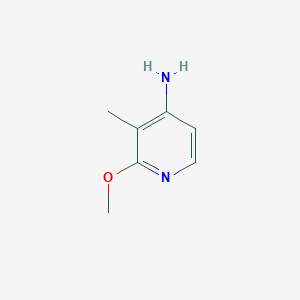
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
